13-(4-methoxyphenyl)-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from thiophene derivatives. One common method involves the bromination of thiophene derivatives followed by lithiation and subsequent reactions with various electrophiles . The final step often includes the formation of the thienopyrimidine ring system through cyclization reactions .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
9-(Allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
The uniqueness of 9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C24H20N2O2S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
13-(4-methoxyphenyl)-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C24H20N2O2S2/c1-3-14-29-24-25-22-20(23(27)26(24)16-9-11-17(28-2)12-10-16)19-13-8-15-6-4-5-7-18(15)21(19)30-22/h3-7,9-12H,1,8,13-14H2,2H3 |
InChI Key |
FQYJGRNSYZPIPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=C)SC4=C3CCC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=C)SC4=C3CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.